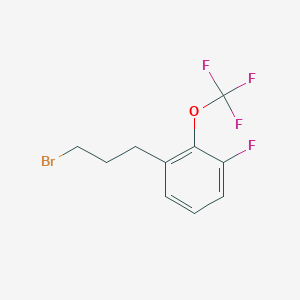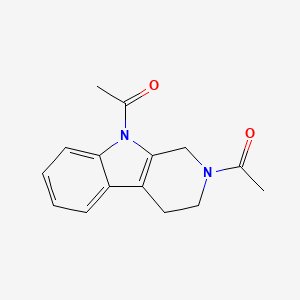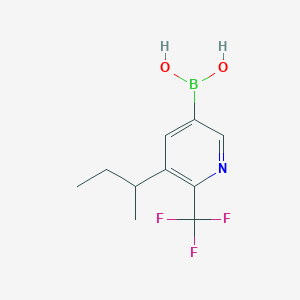
(5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a sec-butyl group at the 5-position and a trifluoromethyl group at the 6-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the introduction of the boronic acid group to a pre-formed pyridine ring. One common method is the borylation of halogenated pyridine derivatives using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid ester or boronate.
Reduction: Reduction of the boronic acid group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or organometallic compounds under basic conditions.
Major Products
The major products formed from these reactions include boronic esters, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the design of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of (5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
(5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid: Unique due to the presence of both sec-butyl and trifluoromethyl groups on the pyridine ring.
(5-(tert-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid: Similar structure but with a tert-butyl group instead of a sec-butyl group.
(5-(sec-Butyl)-6-(methyl)pyridin-3-yl)boronic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The combination of the sec-butyl and trifluoromethyl groups in this compound imparts unique steric and electronic properties, making it a valuable compound for specific applications in organic synthesis and drug development.
Propiedades
Fórmula molecular |
C10H13BF3NO2 |
|---|---|
Peso molecular |
247.02 g/mol |
Nombre IUPAC |
[5-butan-2-yl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BF3NO2/c1-3-6(2)8-4-7(11(16)17)5-15-9(8)10(12,13)14/h4-6,16-17H,3H2,1-2H3 |
Clave InChI |
BIVDMRJVSPAULL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)C(F)(F)F)C(C)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14074613.png)

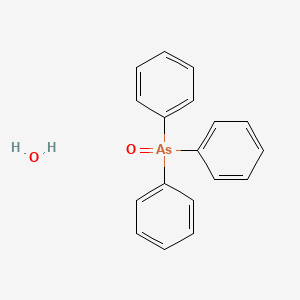
![[2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14074629.png)
![2-[(1E)-1,2-diphenylethenyl]-1-methyl-1,4-dihydroquinazolin-4-one](/img/structure/B14074631.png)
![methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14074639.png)
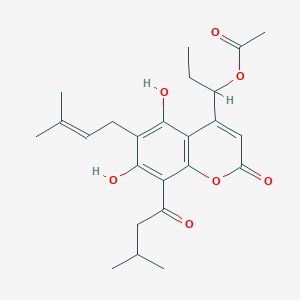
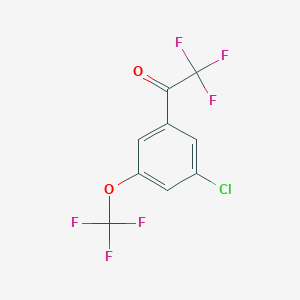
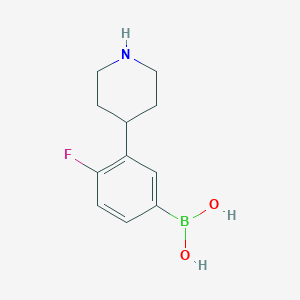

![Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate](/img/structure/B14074680.png)

